Chemical structure and properties of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol
Chemical structure and properties of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol
Structural Analysis, Asymmetric Synthesis, and Pharmaceutical Applications[1]
Executive Summary
4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is a high-value chiral building block primarily utilized in the synthesis of long-acting
Chemical Identity & Structural Architecture
The molecule consists of a phenol core substituted with a nitro group at the ortho position and a chiral 1-hydroxyethyl group at the para position. The intramolecular hydrogen bond between the phenolic hydroxyl and the nitro group stabilizes the planar conformation of the aromatic ring, while the chiral center dictates the stereochemical outcome of downstream pharmaceutical intermediates.
| Parameter | Technical Specification |
| IUPAC Name | 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol |
| CAS Registry Number | 1932416-35-7 (Specific (R)-isomer); 99815-16-4 (Racemate) |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| SMILES | Cc1ccc(O)c([O-])c1 |
| Stereochemistry | (R)-Enantiomer (Benzylic alcohol) |
Structural Significance in Drug Design
The (R)-configuration of the hydroxyl group is non-negotiable for biological activity. In the final drug molecule (e.g., Arformoterol), this hydroxyl group interacts with the Serine-203 and Serine-207 residues in the transmembrane domain 5 (TM5) of the
Physicochemical Profile
The compound exhibits properties typical of ortho-nitrophenols, including a distinct yellow coloration and acidity enhanced by the electron-withdrawing nitro group.[1]
| Property | Value / Observation | Implication for Processing |
| Appearance | Yellow crystalline powder | Photosensitive; store in amber glass.[1] |
| Melting Point | 98 – 102 °C (Enantiopure) | Sharp melting range indicates high optical purity. |
| pKa (Phenolic) | ~7.1 | More acidic than phenol (pKa 10) due to o-NO₂ group. Dissolves readily in dilute alkali. |
| Solubility | Soluble in MeOH, EtOH, EtOAc | Process solvents for crystallization. |
| Chiral Stability | Stable under neutral/acidic conditions | Avoid strong bases at high temp to prevent racemization via quinone methide intermediates. |
Asymmetric Synthesis Protocols
The synthesis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol requires high enantioselectivity.[1] The industrial standard involves the asymmetric reduction of the ketone precursor, 4-acetyl-2-nitrophenol .[1]
Pathway A: Biocatalytic Reduction (Green Chemistry)
This method utilizes Ketoreductases (KREDs) or whole-cell biocatalysts (Rhodotorula mucilaginosa) to achieve >99% ee.
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Substrate: 4-Acetyl-2-nitrophenol (CAS 6322-56-1).[1]
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Reagent: NADPH (cofactor), Isopropanol (hydride donor).
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Catalyst: KRED-101 or similar engineered enzyme.[1]
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Conditions: pH 7.0 buffer, 30°C.
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Yield: >90% conversion, >99% ee.
Pathway B: Asymmetric Transfer Hydrogenation (Chemical Catalysis)
Utilizes Noyori-type Ruthenium catalysts for scalable chemical synthesis.
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Catalyst: RuCl.
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Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
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Solvent: Dichloromethane or Ethyl Acetate.
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Protocol:
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Dissolve 4-acetyl-2-nitrophenol in solvent under inert atmosphere (N₂).[1]
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Add catalyst (0.5 mol%) and H-source.
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Stir at 25°C for 12-24 hours.
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Quench with water, extract, and recrystallize from toluene/heptane.
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Figure 1: Parallel synthetic strategies for the production of the (R)-enantiomer.
Pharmaceutical Application: The Arformoterol Pathway
This compound serves as the "Left-Hand Side" (LHS) fragment in the convergent synthesis of Arformoterol. The nitro group acts as a masked amine, which is later revealed and formylated.
Mechanism of Action Integration
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Nitro Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/HCl).
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Formylation: The resulting aniline is formylated to create the formamide "head" group essential for anchoring the drug in the receptor active site.
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Coupling: The chiral alcohol tail is linked to the amine "Right-Hand Side" fragment.
Critical Quality Attribute (CQA): The optical purity of the starting material (4-[(1R)-1-Hydroxyethyl]-2-nitrophenol) directly correlates to the isomeric purity of the final API. Contamination with the (S)-isomer leads to the formation of (S,R)-Formoterol diastereomers, which are difficult to remove by crystallization.
Figure 2: Integration of the chiral intermediate into the Arformoterol synthesis workflow.
Analytical Characterization & Quality Control
To ensure suitability for pharmaceutical use, the following analytical methods are standard.
A. Chiral HPLC Method
Separation of (R) and (S) enantiomers is achieved using polysaccharide-based stationary phases.
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Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]
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Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm.
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Retention Times: (S)-isomer elutes first; (R)-isomer elutes second (typical for OD columns, verify with standards).
B. NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
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δ 1.35 (d, 3H): Methyl group of the hydroxyethyl chain (Doublet confirms coupling to methine).
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δ 4.75 (q, 1H): Chiral methine proton (Quartet).
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δ 5.20 (d, 1H): Hydroxyl proton (exchangeable).
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δ 7.0 - 8.0 (m, 3H): Aromatic protons (Pattern: d, dd, d characteristic of 1,2,4-substitution).
Safety and Handling Protocols
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Hazard Class: Irritant (Skin/Eye). Nitro compounds may possess energetic properties; avoid heating dry solids in confined spaces.
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Storage: Store at 2-8°C under Argon. The benzylic alcohol is prone to oxidation to the ketone if exposed to air/light for prolonged periods.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
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PubChem Compound Summary . (2025). 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CID 92466485).[2] National Center for Biotechnology Information. Link
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Hett, R., et al. (1997).[3] Enantio- and Diastereoselective Synthesis of all Four Stereoisomers of Formoterol. Tetrahedron Letters, 38(7), 1125-1128.[3] Link
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European Patent Office . (2006). Process for the Synthesis of Arformoterol (EP 2285770). Link
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Santa Cruz Biotechnology . (2025). 4-Acetyl-2-nitrophenol (Precursor Data). Link
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Chemical Synthesis Database . (2025). Synthesis and properties of (R)-1-(4-hydroxy-3-nitrophenyl)ethanol. Link
